Benzoic acid, 4-(2-hydroxy-1-methylene-4-phenyl-4-pentenyl)-
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Overview
Description
Benzoic acid, 4-(2-hydroxy-1-methylene-4-phenyl-4-pentenyl)- is a complex organic compound with a unique structure that includes a benzoic acid moiety substituted with a hydroxy-methylene-phenyl-pentenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(2-hydroxy-1-methylene-4-phenyl-4-pentenyl)- typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with acetophenone, followed by oxidation and esterification reactions. The reaction conditions often require the use of catalysts such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(2-hydroxy-1-methylene-4-phenyl-4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce halogens, nitro groups, or other functional groups into the molecule.
Scientific Research Applications
Benzoic acid, 4-(2-hydroxy-1-methylene-4-phenyl-4-pentenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(2-hydroxy-1-methylene-4-phenyl-4-pentenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways related to inflammation, cell proliferation, and oxidative stress. Its molecular structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound with a carboxyl group attached to a benzene ring.
4-Hydroxybenzoic acid: Contains a hydroxyl group in the para position relative to the carboxyl group.
Cinnamic acid: Features a phenyl group attached to an acrylic acid moiety.
Uniqueness
Benzoic acid, 4-(2-hydroxy-1-methylene-4-phenyl-4-pentenyl)- is unique due to its complex structure, which combines features of benzoic acid, phenyl, and pentenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
153881-20-0 |
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Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-(3-hydroxy-5-phenylhexa-1,5-dien-2-yl)benzoic acid |
InChI |
InChI=1S/C19H18O3/c1-13(15-6-4-3-5-7-15)12-18(20)14(2)16-8-10-17(11-9-16)19(21)22/h3-11,18,20H,1-2,12H2,(H,21,22) |
InChI Key |
JGNKJTKTOZVXGM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(C(=C)C1=CC=C(C=C1)C(=O)O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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